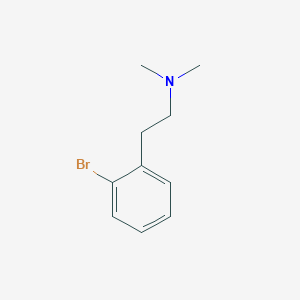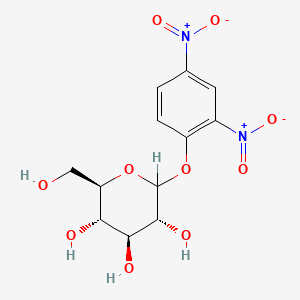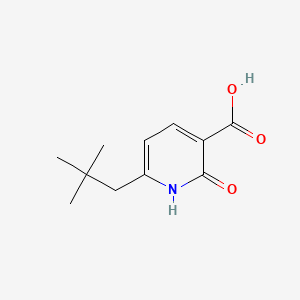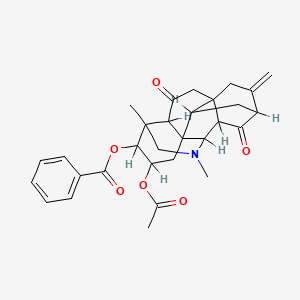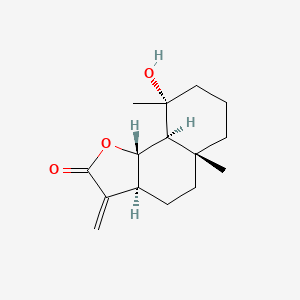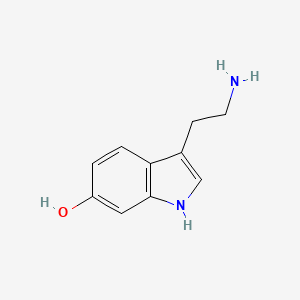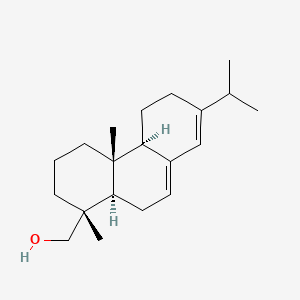
Abietyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abietol is an abietane diterpenoid having the skeleton of abietane with double bonds at C-7 and C-13 and a hydroxy function at C-18. It derives from a hydride of an abieta-7,13-diene.
Applications De Recherche Scientifique
1. Cancer Cell Line Research
Abietyl alcohol, obtained from the reduction of abietic acid, has been investigated for its cytotoxic effects against various cancer cell lines. A study by Mustufa et al. (2014) conducted a comparative evaluation of abietyl alcohol and its derivatives on breast cancer line MCF7 and hepatocellular carcinoma cell lines, highlighting its potential application in cancer research.
2. Development of Novel Anti-cancer Drugs
Research has also focused on the development of novel anti-cancer drugs using abietyl alcohol derivatives. The study by Horan et al. (2012) described the cytotoxic effect of Abietyl-Isothiocyanate on endometrial cancer cell lines, suggesting the potential of abietyl alcohol in the creation of new cancer treatments.
3. Allergological Research
The allergologic properties of abietyl alcohol have been studied as well. In research by Foussereau et al. (1980), patch tests were conducted on individuals allergic to colophony, identifying different allergologic profiles, including reactions to abietyl alcohol.
Propriétés
Numéro CAS |
666-84-2 |
|---|---|
Nom du produit |
Abietyl alcohol |
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
Clé InChI |
GQRUHVMVWNKUFW-LWYYNNOASA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CO |
SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO |
SMILES canonique |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO |
Autres numéros CAS |
666-84-2 |
Synonymes |
abietol abietyl alcohol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



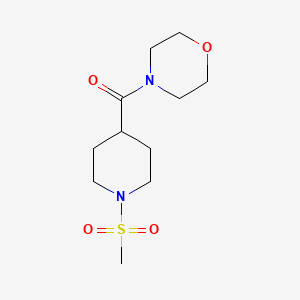
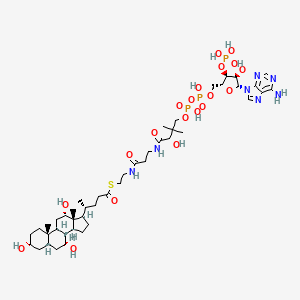
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)
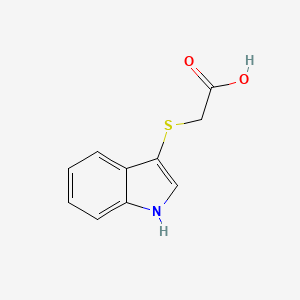
![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)
